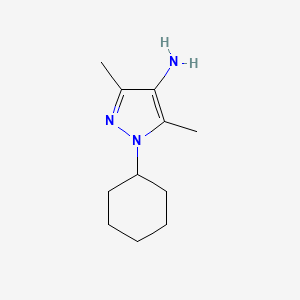

1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

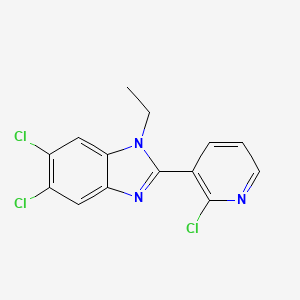

1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine, also known as CDMP, is a heterocyclic organic compound. It has a molecular weight of 193.29 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H19N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7,12H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 68-69 degrees Celsius .Applications De Recherche Scientifique

Synthetic Routes and Catalytic Activities

1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine plays a pivotal role in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and material science. For instance, it has been utilized in the synthesis of enol lactones through a Michael addition/cyclization sequence, showcasing its versatility in facilitating complex molecular transformations (Itoh & Kanemasa, 2003). Similarly, novel four-component bicyclization strategies have been developed to produce skeletally diverse pyrazolo[3,4-b]pyridine derivatives, further highlighting its application in generating structurally intricate molecules (Tu et al., 2014).

Catalysis and Green Chemistry

This compound also finds application in catalysis and green chemistry, evidenced by its use in the environmentally benign synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. The employment of nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for these reactions underscores the compound's role in promoting sustainable chemical processes (Maleki & Ashrafi, 2014).

Antimicrobial Properties

Moreover, derivatives of this compound have been synthesized to study their antimicrobial activity, where structure-activity relationship studies revealed the significance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in exhibiting pronounced antimicrobial properties (Sirakanyan et al., 2021).

Advanced Material Synthesis

Its utility extends to the preparation of advanced materials, as illustrated by the copper(I) iodide catalyzed synthesis of fused hexacyclic pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones. This showcases the compound's role in the one-pot construction of complex heterocyclic architectures, contributing to the development of new materials with potential applications in various fields (Zhang et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclohexyl-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBNSDMDLXOOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCCC2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol](/img/structure/B2685863.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2685866.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2685869.png)

![11-(4-Butoxyphenyl)-5-{[(3-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2685873.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2685878.png)

![(Z)-ethyl 1-isopropyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2685879.png)

![4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2685884.png)